Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the coupling of the 2,5-dioxopyrrolidin-1-yl group to the azetidine ring using a suitable coupling reagent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar in structure but with a boronate ester group.
Tert-butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Contains a tert-butyl group and a piperidine ring but differs in the rest of the structure.
Uniqueness
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of both the azetidine and piperidine rings, as well as the 2,5-dioxopyrrolidin-1-yl group. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[2-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(27)21-8-6-14(7-9-21)10-18(26)22-11-15(12-22)13-23-16(24)4-5-17(23)25/h14-15H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJPTKSDLPAAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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